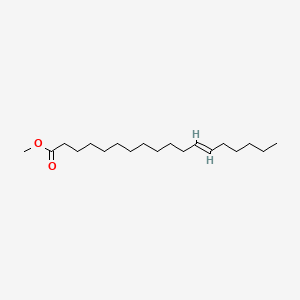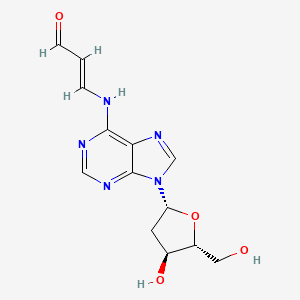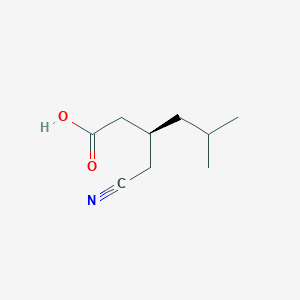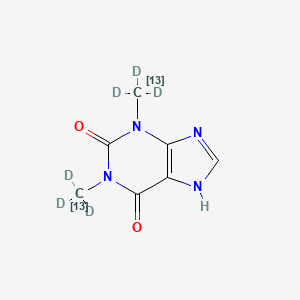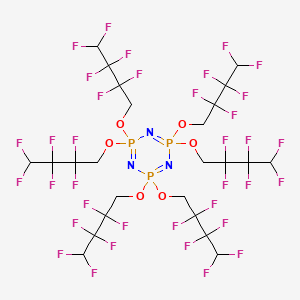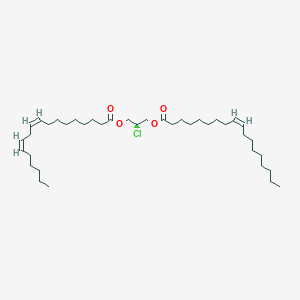
3-Amino-2-fluoro-2-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-fluoro-2-phenylpropan-1-ol is an organic compound with the molecular formula C9H12FNO It is a chiral molecule that contains an amino group, a fluoro group, and a phenyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-fluoro-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-fluorophenylacetonitrile with borane-tetrahydrofuran complex in tetrahydrofuran at 75°C for 2 hours . Another method includes the addition of methanol followed by hydrogen chloride in 1,4-dioxane, with the mixture being heated to reflux for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-fluoro-2-phenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of 3-amino-2-fluoro-2-phenylpropan-1-ol involves its interaction with specific molecular targets. It acts primarily as a selective norepinephrine releasing agent, indirectly activating adrenergic receptors . This mechanism is similar to that of other sympathomimetic agents, which induce the release of neurotransmitters to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanolamine: A substituted amphetamine that acts as a norepinephrine releasing agent.
Ephedrine: A sympathomimetic amine used in the treatment of asthma and nasal congestion.
Pseudoephedrine: A stereoisomer of ephedrine used as a decongestant.
Uniqueness
3-Amino-2-fluoro-2-phenylpropan-1-ol is unique due to the presence of the fluoro group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
3-amino-2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,12H,6-7,11H2 |
InChI-Schlüssel |
RQRGUVHBPQQCNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN)(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)

